Ethyl 2-(5-fluorobenzo[D]thiazol-2-YL)acetate
CAS No.:
Cat. No.: VC18991875
Molecular Formula: C11H10FNO2S
Molecular Weight: 239.27 g/mol
* For research use only. Not for human or veterinary use.
![Ethyl 2-(5-fluorobenzo[D]thiazol-2-YL)acetate -](/images/structure/VC18991875.png)
Specification
Molecular Formula | C11H10FNO2S |
---|---|
Molecular Weight | 239.27 g/mol |
IUPAC Name | ethyl 2-(5-fluoro-1,3-benzothiazol-2-yl)acetate |
Standard InChI | InChI=1S/C11H10FNO2S/c1-2-15-11(14)6-10-13-8-5-7(12)3-4-9(8)16-10/h3-5H,2,6H2,1H3 |
Standard InChI Key | GGFBEMGBBPMCLU-UHFFFAOYSA-N |
Canonical SMILES | CCOC(=O)CC1=NC2=C(S1)C=CC(=C2)F |
Introduction
Ethyl 2-(5-fluorobenzo[D]thiazol-2-YL)acetate is a heterocyclic compound that combines an ester moiety with a benzothiazole ring. It is classified as an ester due to its ethyl acetate component and as a heterocyclic compound because of the benzothiazole ring structure. The compound's molecular formula is C11H10FNO2S, and its molecular weight is approximately 239.266 g/mol .
Synthesis Methods
The synthesis of Ethyl 2-(5-fluorobenzo[D]thiazol-2-YL)acetate can be achieved through various organic reactions, with the Knoevenagel condensation method being a common approach. This involves the condensation of 5-fluorobenzo[D]thiazole-2-carboxaldehyde with ethyl acetate in the presence of a base such as triethylamine. The yield of this synthesis typically ranges around 66% based on literature reports.
Analytical Techniques
The structure and purity of Ethyl 2-(5-fluorobenzo[D]thiazol-2-YL)acetate are typically confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Potential Applications
Given its heterocyclic structure and potential biological activity, Ethyl 2-(5-fluorobenzo[D]thiazol-2-YL)acetate may have applications in various scientific fields, including pharmaceutical research. The benzothiazole ring is known for its presence in compounds with anticancer and anti-inflammatory properties .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume